molecular formula C12H8N2O2 B13348971 1,10-Phenanthroline, 1,10-dioxide CAS No. 72799-24-7

1,10-Phenanthroline, 1,10-dioxide

Cat. No.: B13348971
CAS No.: 72799-24-7
M. Wt: 212.20 g/mol
InChI Key: PWLFRYTYPPCAHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Phenanthroline 1,10-dioxide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound This compound is characterized by the presence of two nitrogen atoms in its structure, which makes it a versatile ligand in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline 1,10-dioxide can be synthesized through the oxidation of 1,10-phenanthroline. One common method involves using a green oxidant, such as peroxomonosulfate ion, in an acidic aqueous solution . The reaction conditions typically include maintaining the solution at a specific pH and temperature to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for 1,10-phenanthroline 1,10-dioxide are not extensively documented, the general approach involves large-scale oxidation processes using environmentally friendly oxidants. The focus is on optimizing reaction conditions to achieve high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline 1,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent in several organic reactions.

    Reduction: It can be reduced back to 1,10-phenanthroline under specific conditions.

    Substitution: The nitrogen atoms in the structure allow for substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Peroxomonosulfate ion in acidic conditions.

    Reduction: Hydrogen gas or other reducing agents under controlled conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Regeneration of 1,10-phenanthroline.

    Substitution: Formation of substituted phenanthroline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline 1,10-dioxide is unique due to the presence of the dioxide group, which enhances its oxidative properties and broadens its range of applications. Its ability to form stable complexes with a variety of metal ions makes it particularly valuable in coordination chemistry and catalysis .

Properties

CAS No.

72799-24-7

Molecular Formula

C12H8N2O2

Molecular Weight

212.20 g/mol

IUPAC Name

10-oxido-1,10-phenanthrolin-1-ium 1-oxide

InChI

InChI=1S/C12H8N2O2/c15-13-7-1-3-9-5-6-10-4-2-8-14(16)12(10)11(9)13/h1-8H

InChI Key

PWLFRYTYPPCAHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C3C(=CC=C[N+]3=O)C=CC2=C1)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.